Cas no 2172489-89-1 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid
- EN300-1535524
- 2172489-89-1
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid
-
- インチ: 1S/C25H28N2O7/c28-17(11-23(29)27-9-10-33-14-16(13-27)24(30)31)12-26-25(32)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,28H,9-15H2,(H,26,32)(H,30,31)
- InChIKey: CLZLOOLWACEXEK-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(CC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O)=O)CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 468.18965124g/mol
- どういたいしつりょう: 468.18965124g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 125Ų
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1535524-0.05g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1535524-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1535524-100mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1535524-1000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1535524-0.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1535524-0.1g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1535524-250mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1535524-500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1535524-2500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1535524-0.25g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-1,4-oxazepane-6-carboxylic acid |
2172489-89-1 | 0.25g |
$3099.0 | 2023-06-05 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acidに関する追加情報
Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic Acid (CAS No. 2172489-89-1)
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid, identified by its CAS number 2172489-89-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its structural features that may contribute to its pharmacological properties.
The compound belongs to a class of heterocyclic peptides that are synthesized through advanced organic chemistry techniques. The presence of a 1,4-oxazepane core in its structure suggests that it may exhibit unique biological activities, which are often explored in the development of new therapeutic agents. The oxazepane ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
The molecular structure of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid incorporates several key functional groups that contribute to its potential biological activity. These include the (9H-fluoren-9-yl)methoxycarbonyl moiety, which is often used in peptide synthesis to protect amino groups and enhance solubility. Additionally, the 3-hydroxybutanoyl side chain adds another layer of complexity to the molecule, potentially influencing its interactions with biological targets.
In recent years, there has been growing interest in the development of novel peptidomimetics as therapeutic agents. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor stability and rapid degradation. The compound under discussion fits well within this category, as it combines elements of peptide-like structures with modifications that enhance its pharmacological properties.
One of the most compelling aspects of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid is its potential application in the treatment of various diseases. Current research indicates that this compound may have therapeutic effects in areas such as cancer, inflammation, and neurodegenerative disorders. The oxazepane core and the fluorenylmethoxycarbonyl group are particularly noteworthy, as they have been shown to interact with specific receptors and enzymes involved in these conditions.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and catalytic asymmetric hydrogenation, are employed to construct the complex molecular framework. These methods not only facilitate the production of the desired compound but also allow for modifications that can further optimize its biological activity.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid exemplify how structural innovation can lead to the identification of novel therapeutic agents. By incorporating unique functional groups and scaffolds into molecular design, researchers can explore new mechanisms of action and potentially overcome resistance issues associated with existing treatments.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary studies suggest that 4-4-(<{(9H-fluorenine mmoxycarbonyl}amino)-3-hydroxybutanoyl}-1{4}-oxazepane -6{carboxylic acid}) exhibits promising pharmacokinetic characteristics that could make it a viable candidate for further development.
In conclusion, 4-{(H-fluorenylmethoxy carbony l)}a mino}-3{hydroxybutanoy l}-1{ { oxazep ane -6{carboxylic acid} (CAS No .21724898 -89 -1) is a fascinating compo und with significant potential i n pharmaceutical research . Its complex structure , unique functional groups , and promising pharmacological properties make it an attractive target for further investigation . As research continues to uncover new applications for this compound , it is likely to play an important role i n the development o f next-generation therapeutic agents . p>
2172489-89-1 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,4-oxazepane-6-carboxylic acid) 関連製品
- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 933721-75-6(1-(Isoxazol-5-yl)ethanamine)
- 89599-20-2(2-amino-N,N-dimethylpyrimidine-5-sulfonamide)
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 2411310-94-4(2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone)
- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)
- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)
- 2580214-29-3(3-4-(benzyloxy)-3-bromophenyl-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 72080-90-1((2-amino-4-methylpentyl)dimethylamine)



